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Compound of Interest

Compound Name: AZT triphosphate

CAS No.: 92586-35-1

Cat. No.: B1214097

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantification of intracellular zidovudine

triphosphate (AZT-TP), the active anabolite of the antiretroviral drug zidovudine (AZT), in

peripheral blood mononuclear cells (PBMCs) using High-Performance Liquid Chromatography

(HPLC).

Introduction
Zidovudine (AZT), the first approved nucleoside reverse transcriptase inhibitor (NRTI) for the

treatment of HIV infection, requires intracellular phosphorylation to its active triphosphate form

(AZT-TP) to exert its antiviral effect. AZT-TP acts as a competitive inhibitor of HIV reverse

transcriptase and can also be incorporated into the viral DNA, leading to chain termination. The

intracellular concentration of AZT-TP is a critical determinant of its therapeutic efficacy.

Therefore, accurate and sensitive quantification of intracellular AZT-TP levels is essential for

pharmacokinetic studies, drug monitoring, and the development of new antiretroviral therapies.
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This application note details a robust and sensitive method for the quantification of intracellular

AZT-TP in human PBMCs using a combination of solid-phase extraction (SPE) and HPLC, with

detection by tandem mass spectrometry (LC-MS/MS). An alternative, less sensitive HPLC-UV

method is also discussed for laboratories where mass spectrometry is not readily available.
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Experimental Protocols
This section details the complete workflow for the quantification of intracellular AZT-TP, from

sample collection to final analysis.
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Zidovudine (AZT), AZT-Monophosphate (AZT-MP), AZT-Diphosphate (AZT-DP), and AZT-

Triphosphate (AZT-TP) standards

Internal Standard (IS): Azidodeoxyuridine (AZdU) or a stable isotope-labeled AZT-TP

Ficoll-Paque PLUS

Phosphate-buffered saline (PBS), ice-cold

Methanol (HPLC grade), 70% ice-cold

Trichloroacetic acid (TCA)

Potassium chloride (KCl) solutions (100 mM, 120 mM, 400 mM, 1.0 M)

Acid phosphatase

Solid-phase extraction (SPE) cartridges: Strong Anion Exchange (SAX)

HPLC-grade water

Formic acid

Ammonium hydroxide

Acetonitrile (HPLC grade)

Sample Preparation: Isolation of PBMCs
Collect whole blood samples in heparinized tubes.

Process blood within 2 hours of collection.

Dilute the blood 1:1 with PBS.

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
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Aspirate the upper layer containing plasma and platelets, being careful not to disturb the

mononuclear cell layer at the interface.

Carefully collect the PBMC layer and transfer to a new centrifuge tube.

Wash the isolated PBMCs twice with ice-cold PBS, centrifuging at 300 x g for 10 minutes at

4°C for each wash.

After the final wash, resuspend the cell pellet in a known volume of PBS and count the cells

using a hemocytometer or automated cell counter.

Centrifuge the counted cells and discard the supernatant. The cell pellet can be stored at

-80°C until extraction.

Extraction of Intracellular Nucleotides
To the frozen PBMC pellet (typically 10 x 10^6 cells), add 500 µL of ice-cold 70% methanol.

Vortex vigorously for 1 minute to lyse the cells.

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

Transfer the supernatant containing the intracellular nucleotides to a new tube.

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum

concentrator.

Reconstitute the dried extract in 100 µL of HPLC-grade water for immediate SPE cleanup.

Solid-Phase Extraction (SPE) for AZT-TP Isolation
This step is crucial for separating AZT-TP from the less phosphorylated forms and other

interfering cellular components.[1]

Condition the SAX SPE cartridge: Wash with 1 mL of methanol followed by 1 mL of HPLC-

grade water.

Equilibrate the cartridge: Wash with 1 mL of water.
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Load the sample: Load the reconstituted cell extract onto the cartridge.

Wash:

Wash with 1 mL of water to elute the parent drug (AZT).[1]

Wash with 400 µL of 100 mM KCl to elute AZT-MP.[1]

Wash with 400 µL of 120 mM KCl to elute AZT-DP.[1]

Elute AZT-TP: Elute the target analyte, AZT-TP, with 500 µL of 400 mM KCl or 1.0 M KCl.[1]

[2]

The collected fraction containing AZT-TP can then be processed further. For LC-MS/MS

analysis, it is often necessary to dephosphorylate the AZT-TP to AZT for better

chromatographic performance and sensitivity.

Dephosphorylation (Optional but Recommended for
some MS methods)

To the eluted AZT-TP fraction, add 2 units of acid phosphatase.[2]

Adjust the pH to ~4 with sodium acetate.[2]

Incubate at 37°C for 30 minutes.[2]

Stop the reaction by heating or by adding a strong acid.

The resulting AZT can then be further purified using a reverse-phase SPE cartridge before

LC-MS/MS analysis.
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HPLC-MS/MS Analysis
This is the preferred method due to its high sensitivity and selectivity.

HPLC System: A system capable of gradient elution.

Column: A C18 reverse-phase column (e.g., Waters Xterra MS C18, 3.5 µm, 2.1 x 10 mm) is

commonly used.[3]

Mobile Phase A: 5 mM Dimetylhexylamine (DMHA) in water, pH adjusted to 7 with formic

acid.[3]

Mobile Phase B: 5 mM DMHA in 50:50 acetonitrile:water.[3]

Flow Rate: 0.2 mL/min.[3]

Gradient:

0-3 min: 0-10% B

3-28 min: 10-45% B

28-28.5 min: 45-0% B

28.5-40 min: 0% B[3]

Injection Volume: 50 µL.[3]

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode

with electrospray ionization (ESI).

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions

for AZT (or AZT-TP if not dephosphorylated) and the internal standard.

HPLC-UV Analysis
This method is less sensitive than LC-MS/MS but can be employed. The key challenge is

achieving sufficient separation from endogenous nucleotides that also absorb UV light.
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HPLC System: A standard HPLC system with a UV detector.

Column: A strong anion-exchange (SAX) column or a reverse-phase C18 column with an

ion-pairing agent.[4]

Mobile Phase (Ion-Pair Reverse-Phase):

Solvent A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% Methanol, pH

6.9.[4]

Solvent B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% Methanol, pH

7.0.[4]

Flow Rate: 1.0 mL/min.[4]

Gradient: A stepwise gradient from 60:40 (A:B) to 40:60 over 30 minutes.[4]

Detection Wavelength: 254 nm.[4][5]

Data Presentation
The following table summarizes the quantitative data from various studies on the quantification

of intracellular AZT-TP.
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Method

Limit of
Detection
(LOD) / Limit
of
Quantification
(LOQ)

Intracellular
Concentration
Range

Cell Type Reference

HPLC-MS/MS
LOD: 4.0

fmol/10^6 cells

41 - 193

fmol/10^6 cells

PBMCs from

HIV-infected

patients

[2][6][7]

LC-MS/MS
LOQ: 10

fmol/sample

<10 fmol/10^6

cells in 5 of 9

patients

PBMCs from

HIV-infected

patients

[8]

LC-MS/MS
LOQ: 150

fmol/sample
Not specified PBMCs [9]

HPLC-

Radioimmunoass

ay

LOD: 0.1

pmol/10^6 cells

(100 fmol/10^6

cells)

0.3 - 0.5

pmol/10^6 cells

PBMCs from

patients
[10]

IAE-LC/MS/MS
LOQ: 9.3

fmol/10^6 cells
Not specified

PBMCs from

HIV-infected

patients

[11]

Discussion
The quantification of intracellular AZT-TP is challenging due to its low physiological

concentrations and the presence of interfering endogenous nucleotides. The combination of

solid-phase extraction and LC-MS/MS provides the necessary selectivity and sensitivity for

accurate measurement in clinical samples.[2][7] The SPE step is critical for isolating AZT-TP

from its mono- and di-phosphate precursors, which are present at much higher concentrations.

While HPLC-UV methods are more accessible, they often lack the sensitivity required to detect

the low fmol/10^6 cell concentrations of AZT-TP typically found in patient PBMCs.[1] The high

background from endogenous nucleotides absorbing at similar wavelengths further complicates
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UV-based detection. However, for in vitro studies with higher expected concentrations, a well-

optimized HPLC-UV method with ion-pair chromatography can be a viable option.

The choice of internal standard is crucial for accurate quantification. A stable isotope-labeled

AZT-TP is the ideal internal standard as it co-elutes and has similar ionization efficiency to the

analyte, thus correcting for matrix effects and variations in extraction recovery. When this is not

available, a structurally similar compound like azidodeoxyuridine (AZdU) can be used.[2]

Conclusion
This application note provides a comprehensive protocol for the quantification of intracellular

AZT-TP using HPLC. The LC-MS/MS method offers high sensitivity and is suitable for clinical

pharmacokinetic studies. The successful application of this methodology will aid researchers

and clinicians in understanding the intracellular pharmacology of AZT, optimizing dosing

regimens, and advancing the development of new antiretroviral drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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